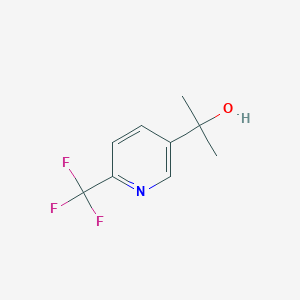
2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol
Vue d'ensemble
Description
2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as TFMP, and it is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. In
Applications De Recherche Scientifique
Metalation and Functionalization
- Functionalization of Trifluoromethyl-Substituted Pyridines : The compound 2-(trifluoromethyl)pyridine, closely related to 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol, can be selectively metalated and subsequently carboxylated or otherwise functionalized at various positions. This process allows the preparation of various pyridinecarboxylic acids and quinolinecarboxylic acids, demonstrating the compound's versatility in organic synthesis (Schlosser & Marull, 2003).
Electroluminescence and OLED Applications
- Use in Organic Light-Emitting Devices (OLEDs) : A study involving pyrazol-pyridine ligands, including a derivative similar to 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol, demonstrated its application in developing highly efficient orange-red iridium(III) complexes for OLEDs. These complexes exhibit high external quantum efficiency and luminance, signifying the compound's potential in advanced display technologies (Su et al., 2021).
Synthesis of Bi-Heterocyclic Compounds
- Preparation of Bi-Heterocyclic Compounds : The compound facilitated the synthesis of new biheterocyclic 1-(5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazol-1-yl)-3-(6-trifluoromethylpyrimidin-4-yl)-propan-1-ones, showcasing its role in creating structurally complex and potentially biologically active molecules (Malavolta et al., 2014).
Spectroscopic and Molecular Studies
- Molecular Organization Studies : In a study examining the molecular organization of related compounds, it was found that the molecular structure of these compounds can vary significantly in different solvents, affecting their properties. This research highlights the importance of solvent interactions in determining the behavior of such compounds (Matwijczuk et al., 2018).
Propriétés
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-8(2,14)6-3-4-7(13-5-6)9(10,11)12/h3-5,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLZRNRPGIKLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694749 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol | |
CAS RN |
1031721-43-3 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


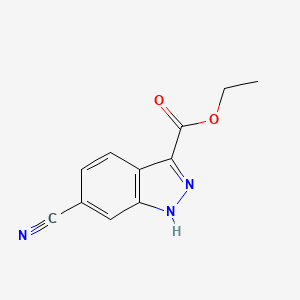

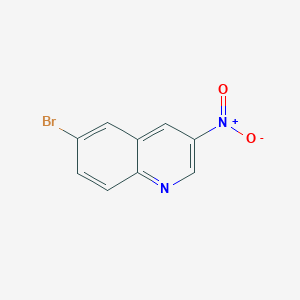
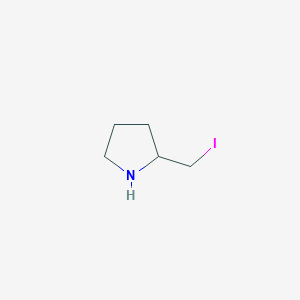


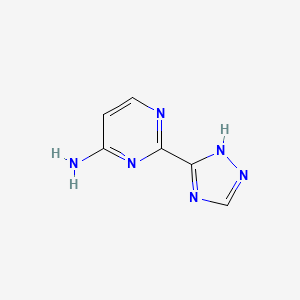
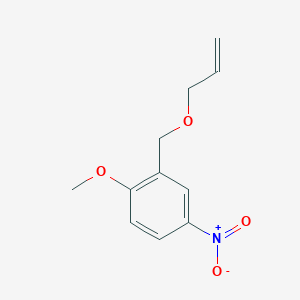

![3-[(Allyloxy)methyl]-4-(2-chloroethoxy)aniline](/img/structure/B1503149.png)
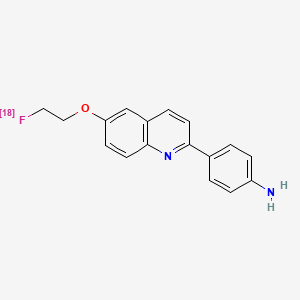
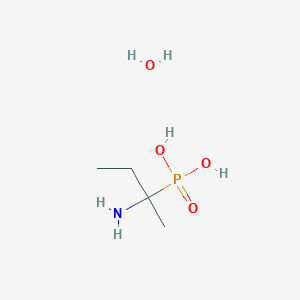
![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1503153.png)
![O-[4-ethanethioyloxy-2,3-bis(oxidanyl)butyl] ethanethioate](/img/structure/B1503154.png)